1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and dimethyl groups.
Preparation Methods
The synthesis of 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions using benzyl halides and dimethyl sulfate, respectively.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.
4,4-Dimethylpyrrolidine-3-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.
1-Benzylpyrrolidine-3-carboxylic acid: Lacks the dimethyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKYEQAKGQLULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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